Fluazifop-methyl

描述

Historical Context of Development and Introduction of the "Fop" Herbicides

The development of aryloxyphenoxypropionate herbicides, commonly known as "fops," emerged from the need for selective control of grass weeds in broad-leaved crops. wikipedia.org In the 1970s, agricultural chemical companies sought alternatives to auxin-type herbicides like 2,4-D, which were effective against broad-leaved weeds but not grasses. wikipedia.orgwikipedia.org In 1973, Hoechst AG patented the first compounds in this class, leading to the commercialization of diclofop (B164953). wikipedia.orgwikipedia.org

This field became highly competitive. In 1977, within a three-week period, ISK, Dow Chemicals, and Imperial Chemical Industries (ICI) all filed patents for a new group of analogues. wikipedia.org These featured a trifluoromethyl (CF3) group on the pyridine (B92270) ring. wikipedia.org Following a cross-licensing agreement, ICI and ISK introduced fluazifop (B150276) as its butyl ester in 1981, under the brand name Fusilade. wikipedia.org These compounds are characterized by a fenoxy-phenoxy chemical feature, which gave rise to the nickname "fops". wikipedia.org

Classification within Acetyl-CoA Carboxylase (ACCase) Inhibitor Herbicides

Fluazifop and other "fop" herbicides function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). wikipedia.orgsolutionsstores.comnih.gov This enzyme is crucial for the first step in fatty acid synthesis within plants. mdpi.comsentonpharm.com By blocking ACCase, these herbicides disrupt the production of lipids, which are essential components of cell membranes. solutionsstores.cominvasive.org This leads to a failure in cell membrane integrity, particularly in areas of active growth like meristems, ultimately causing the death of the plant. solutionsstores.cominvasive.org

The selectivity of "fop" herbicides for grasses is due to their specific action on the plastid isoform of ACCase found in the cells of grass species (Poaceae family). wikipedia.orgscielo.brfrontiersin.org Dicotyledonous (broad-leaved) plants possess a different, resistant form of the enzyme in their plastids, rendering them tolerant to the herbicide's effects. wikipedia.orgnih.gov The Herbicide Resistance Action Committee (HRAC) classifies ACCase inhibitors as Group 1 (or Group A) herbicides. frontiersin.orgscielo.br

Enantiomeric Considerations and Forms within the Fluazifop Series

The chemical structure of fluazifop contains a chiral center, meaning it exists in two mirror-image forms called enantiomers: the R-enantiomer and the S-enantiomer. wikipedia.orgfao.org The herbicidal activity is almost exclusively associated with the R-enantiomer. nih.govfao.org

Initially, fluazifop was produced as a racemic mixture, containing an equal 50:50 ratio of the R and S enantiomers. fao.org Later, advancements in chemical synthesis allowed for the production of an enantiomerically pure form containing primarily the active R-enantiomer. wikipedia.orgfao.org This resolved form is known as fluazifop-P. wikipedia.orgnih.gov

Fluazifop is typically applied as an ester, such as fluazifop-methyl or fluazifop-P-butyl (B166164). wikipedia.orgfrontiersin.org These ester forms are more lipophilic (fat-soluble), which enhances their ability to penetrate the waxy cuticle of plant leaves. frontiersin.orggov.ab.ca Once inside the plant, these esters are rapidly hydrolyzed by plant enzymes to the corresponding active acid form, fluazifop acid (or fluazifop-P for the active enantiomer), which is then transported throughout the plant to the sites of action. wikipedia.orginvasive.orgfao.org

| Name | Description | Primary Role |

|---|---|---|

| Fluazifop | The common name for the racemic mixture of the acid form (both R and S enantiomers). | Parent acid of the original racemic herbicide. |

| This compound | The methyl ester of the racemic fluazifop acid. | An early pro-herbicide formulation. |

| Fluazifop-butyl (B166162) | The butyl ester of the racemic fluazifop acid. Marketed as Fusilade. wikipedia.org | The original commercial pro-herbicide formulation. wikipedia.org |

| Fluazifop-P | The herbicidally active R-enantiomer of fluazifop acid. nih.gov | The active herbicidal compound within the plant. nih.gov |

| Fluazifop-P-butyl | The butyl ester of the active R-enantiomer, fluazifop-P. orst.edu | The modern, more active pro-herbicide formulation. fao.org |

Contextual Relevance of this compound in Academic Research

This compound and its related compounds have been subjects of extensive academic research. Studies have investigated its herbicidal activity in soil, its metabolism in plants, and its environmental fate.

Soil Activity and Metabolism: Research has shown that this compound and related compounds like fluazifop-butyl exhibit soil herbicidal activity, though they are primarily used for post-emergence application. cambridge.orgscirp.org Once in the soil or plant, the ester form (e.g., fluazifop-butyl) is rapidly degraded or metabolized to the active acid form, fluazifop. invasive.orgnih.govacs.org Laboratory and field studies have confirmed that this degradation is primarily microbial. invasive.orgacs.org The resulting fluazifop acid can be further broken down into other compounds. acs.org

Plant Metabolism: In plants, the hydrolysis of the ester to the active acid is a key step. invasive.org Research using liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been employed to identify various metabolites of fluazifop in different plant species, helping to understand the mechanisms of both susceptibility and resistance. cambridge.org

Enantioselective Behavior: Academic studies have focused on the enantioselective behavior of fluazifop compounds. Research has demonstrated that in some soils and plants, one enantiomer may degrade faster than the other. nih.govnih.gov Such studies are crucial for understanding the environmental impact and efficacy of chiral herbicides.

Structure

3D Structure

属性

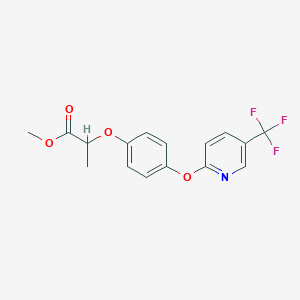

IUPAC Name |

methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4/c1-10(15(21)22-2)23-12-4-6-13(7-5-12)24-14-8-3-11(9-20-14)16(17,18)19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMNRCGDHLAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989039 | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69335-90-6 | |

| Record name | Fluazifop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TO500769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mechanisms of Action and Physiological Consequences in Plants

Fundamental Inhibition of Acetyl-CoA Carboxylase (ACCase) in Susceptible Species

The primary mechanism of action for fluazifop-methyl, once metabolized to its active acid form (fluazifop acid), involves the potent inhibition of the enzyme acetyl-CoA carboxylase (ACCase). sigmaaldrich.comwikipedia.orgherts.ac.uknih.govherts.ac.uk ACCase is a crucial enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids, which are essential building blocks for various cellular components, particularly cell membranes. sigmaaldrich.comherts.ac.uknih.govherts.ac.ukwikidata.org This targeted inhibition is the basis for this compound's selective control of grass species, while minimizing harm to broadleaf plants. sigmaaldrich.comwikipedia.orgherts.ac.uknih.govherts.ac.ukwikidata.orgnih.govpic.intherts.ac.uk

The selectivity of this compound for graminaceous monocots (grasses) is attributed to its specific targeting of the plastid isoform of ACCase. wikipedia.orgwikidata.orgherts.ac.uk In grasses, the plastid ACCase exists as a homomeric, multi-domain enzyme, which is highly sensitive to inhibition by AOPP herbicides like this compound. wikidata.orgherts.ac.uk In contrast, most dicotyledonous plants possess a heteromeric (prokaryotic-type) plastid ACCase, which is inherently tolerant to these herbicides, as well as a homomeric cytosolic form that is also not inhibited. herts.ac.uk This fundamental difference in enzyme structure and sensitivity dictates the herbicidal specificity. When applied as an ester, such as fluazifop-P-butyl (B166164), the compound is rapidly absorbed by leaf surfaces and subsequently hydrolyzed within the plant to its active form, fluazifop (B150276) acid, which is then translocated to actively growing regions like meristems. wikipedia.orgherts.ac.uknih.govpic.int

Studies on the enzymatic inhibition kinetics of ACCase by AOPP herbicides, including fluazifop, demonstrate a linear, reversible, and non-competitive inhibition with respect to ATP, Mg²⁺, and bicarbonate. However, these herbicides act as competitive inhibitors with respect to the acetyl-CoA substrate. This suggests that the inhibition primarily occurs at the transcarboxylation (CT) domain of the ACCase enzyme.

The herbicidal activity of fluazifop is largely attributed to its R-enantiomer, known as fluazifop-P. wikipedia.orgherts.ac.uk Dose-response experiments reveal that the symptoms of ACCase inhibition become noticeable within days of application in susceptible grass species. Early symptoms typically include chlorosis (yellowing) at the growing points, followed by necrosis (tissue death) within approximately a week. In affected plants, the newest leaves can be easily excised by light pulling, while older tissues appear unaffected until later stages.

Downstream Cellular and Physiological Disruptions in Susceptible Plants

The inhibition of ACCase by this compound leads to a cascade of downstream cellular and physiological disruptions, particularly in the actively growing regions of susceptible plants, such as meristems of roots and shoots, root rhizomes, and stolons of grasses, where the active compound accumulates. herts.ac.uknih.govpic.int

The direct consequence of ACCase inhibition is the severe impairment of fatty acid biosynthesis. herts.ac.uknih.govherts.ac.ukwikidata.orgherts.ac.uk Since lipids are crucial components of all cellular membranes, the inability to produce sufficient quantities of fatty acids leads to a failure in maintaining cell membrane integrity. herts.ac.ukwikidata.org This disruption is particularly pronounced in actively growing regions, resulting in the bursting or leakage of cells and ultimately cell death. herts.ac.ukwikidata.org Research has shown that fluazifop-P-butyl can induce lipid peroxidation in susceptible plants, a process where reactive oxygen species damage lipids, further compromising membrane structure and function.

This compound treatment can lead to the induction of oxidative stress and the generation of reactive oxygen species (ROS) in susceptible plants. ROS are highly reactive molecules that can cause significant cellular damage, including lipid peroxidation, which directly harms cell membranes. Studies have shown an increase in malondialdehyde (MDA), a common marker for lipid peroxidation, and hydrogen peroxide (H₂O₂) levels in plants treated with fluazifop-P-butyl.

The plant's antioxidant defense system, comprising enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APOX), responds to this oxidative stress. However, the impact on these enzymes can be variable; some studies report an increase in CAT, peroxidase, and APOX activity, while SOD activity might decrease, indicating an imbalance in ROS scavenging and leading to sustained oxidative damage. This suggests that the generation of ROS plays a phytotoxic role in the action mechanism of this compound in susceptible plants.

Interactions with Endogenous Plant Hormones and Regulatory Pathways (e.g., Auxin Oxidation)

Studies on the interaction of fluazifop-P-butyl (the active form of this compound) with plant hormones, specifically auxins, have revealed an antagonistic relationship. In Acanthospermum hispidum D.C., a broadleaf weed susceptible to fluazifop-P-butyl, the herbicide's growth inhibition and increases in malondialdehyde (MDA) or hydrogen peroxide (H₂O₂) were reversed by the application of exogenous indole-3-acetic acid (IAA) or 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.netnih.gov

Further investigation showed that fluazifop-P-butyl treatment led to a decrease in endogenous IAA content within A. hispidum. Concurrently, there was an increase in the levels of three IAA oxidation metabolites: indole-3-methanol, indole-3-aldehyde, and indole-3-carboxylic acid. This effect was specific to fluazifop-P-butyl, as haloxyfop-P-methyl, another aryloxyphenoxypropionate (AOPP) herbicide inactive on A. hispidum, did not elicit similar changes in IAA or its metabolites. The growth of A. hispidum was not inhibited by these IAA oxidative compounds, suggesting their role in the herbicide's mechanism of action. researchgate.netnih.gov

Moreover, fluazifop-P-butyl significantly increased the activities of IAA oxidase and peroxidase enzymes in A. hispidum. This increase was subsequently reversed by the addition of IAA or 2,4-D. These findings suggest that IAA oxidation plays a role in the action mechanism of fluazifop-P-butyl in susceptible plants, indicating an antagonistic effect between the herbicide and auxin. researchgate.netnih.gov

The primary site of action for fluazifop-P-butyl in A. hispidum is the shoot apical meristem, which is also a key site for IAA biosynthesis and activity. The observed membrane lipid peroxidation caused by increased reactive oxygen species (ROS) levels is considered a contributing mechanism of fluazifop-P-butyl in this plant. The interaction with auxin metabolism, particularly the promotion of IAA oxidation, appears to be an integral part of the herbicide's phytotoxic effects, contributing to growth inhibition and cellular damage. researchgate.netnih.govnih.gov

The table below summarizes the observed effects of fluazifop-P-butyl on auxin and related enzymatic activities in Acanthospermum hispidum D.C.:

| Parameter | Effect of Fluazifop-P-butyl Treatment | Reversal by Exogenous Auxin (IAA/2,4-D) |

| Plant Growth Inhibition | Increased | Yes |

| Malondialdehyde (MDA) Content | Increased | Yes |

| Hydrogen Peroxide (H₂O₂) Content | Increased | Yes |

| Indole-3-acetic acid (IAA) Content | Decreased | Not directly stated, but reversed growth inhibition suggests indirect effect |

| Indole-3-methanol Content | Increased | Not directly stated |

| Indole-3-aldehyde Content | Increased | Not directly stated |

| Indole-3-carboxylic acid Content | Increased | Not directly stated |

| IAA Oxidase Activity | Increased | Yes |

| Peroxidase Activity | Increased | Yes |

Plant Absorption, Translocation, and Metabolic Transformations of Fluazifop Compounds

Foliar Absorption Dynamics and Influencing Environmental Factors

Fluazifop (B150276) esters are applied as post-emergence herbicides and are primarily absorbed through the foliage of the target grass species. The ester form is lipophilic, which facilitates its penetration through the waxy cuticle of the plant leaf. Studies on related compounds like fluazifop-butyl (B166162) show that absorption can be rapid. For instance, in soybeans, 75% of the applied amount was absorbed within 6 hours, compared to 36% in the grass species quackgrass over the same period. cambridge.orgcapes.gov.br Research on green foxtail demonstrated that absorption reached nearly 68% within 12 hours when applied with an oil additive. researchgate.net

The efficiency of foliar absorption is not constant and is significantly influenced by several environmental factors:

Moisture and Humidity: Plant moisture status is critical. Moisture stress in plants has been shown to significantly reduce the efficacy of fluazifop-butyl. cambridge.org Plants experiencing drought stress tend to have thicker cuticles and reduced metabolic activity, hindering herbicide uptake. researchgate.net High relative humidity can aid absorption by slowing the drying of spray droplets on the leaf surface, allowing more time for penetration. ucanr.edu

Light: While absorption itself is less directly affected by light, subsequent translocation of the active compound is greater in plants exposed to full light compared to shaded conditions. cambridge.org However, one study noted that the greatest amount of basipetal (downward) translocation was associated with low light intensities. researchgate.net

Adjuvants: The formulation of the herbicide spray can have a substantial impact. The inclusion of oil adjuvants or nonionic surfactants has been shown to significantly increase the foliar absorption of fluazifop esters. researchgate.net

Table 1: Influence of Environmental Factors on Fluazifop-butyl Efficacy and Uptake

| Environmental Factor | Effect on Efficacy/Uptake | Observations from Research | Reference |

|---|---|---|---|

| Temperature | Increased Efficacy & Absorption | Greater quackgrass control and significantly more foliar absorption observed at 30°C than at 20°C. | cambridge.org |

| Soil Moisture | Reduced Efficacy | Moisture stress significantly reduced quackgrass control. Soil moisture deficit caused the greatest reduction in performance. | cambridge.orgresearchgate.net |

| Relative Humidity | Increased Efficacy | Low relative humidity can cause rapid drying of spray droplets, reducing absorption time and overall activity. | ucanr.edu |

| Light Intensity | Variable effects on Translocation | Translocation was greater in full light in one study, while another found the greatest downward translocation in low light. | cambridge.orgresearchgate.net |

Systemic Translocation Pathways within Plant Vasculature

Once absorbed and converted to its active acid form, fluazifop is mobile within the plant. It is a systemic herbicide, meaning it is translocated throughout the plant's vascular system. guidechem.com This movement occurs through both the xylem and the phloem. fao.org Phloem (symplastic) transport is particularly crucial, as it carries the herbicidally active fluazifop acid from the leaves (the "source") to areas of high metabolic activity and growth (the "sinks"), such as developing shoots, roots, and storage organs. invasive.orgcornell.eduunl.edu

While translocation can be rapid, with radiolabeled fluazifop detected throughout the plant within hours of application, the majority of the absorbed dose often remains in the treated leaf. researchgate.net Studies have shown that as much as 90% of the absorbed compound can stay within the treated foliage. researchgate.net

Accumulation Patterns in Meristematic Tissues

A key characteristic of fluazifop's systemic action is its accumulation in the meristematic tissues of the plant. guidechem.cominvasive.org These are the sites of active cell division and growth, such as the shoot and root apices, nodes, buds, and the rhizomes and stolons of perennial grasses. fao.orgcornell.edu The phloem transport system efficiently delivers the fluazifop acid to these energy-intensive regions. invasive.org This targeted accumulation is directly linked to the herbicide's mode of action, which involves the inhibition of a crucial enzyme for lipid synthesis, acetyl-CoA carboxylase (ACCase), leading to the cessation of growth and eventual death of these vital tissues. guidechem.cominvasive.orgwikipedia.org

Quantitative Distribution Profiles across Various Plant Organs and Tissues

Research using radiolabeled fluazifop compounds has provided insight into its distribution within plants. Despite being systemic, the distribution is not uniform.

A field experiment with soybean plants showed that while the herbicide moved rapidly from the leaves to the roots, the concentration in the leaves remained approximately ten times higher than that in the roots. researchgate.netdntb.gov.ua In a study on three annual grass species, translocation of radiolabeled fluazifop was detected in all plant parts 6 hours after application, but over 90% of the absorbed radioactivity remained in the treated leaf. researchgate.net Similarly, a study on cucumbers found that one day after a foliar application, 88% of the residue was on the fruit's peel, but this distributed evenly between the peel and flesh after 14 days. fao.org

Table 2: Quantitative Distribution of 14C-Fluazifop in Various Plant Species

| Plant Species | Time After Application | Observation | Reference |

|---|---|---|---|

| Soybean | Not Specified | Concentration in leaves was ~10-fold higher than in roots. | researchgate.netdntb.gov.ua |

| Goosegrass, Large Crabgrass, Giant Foxtail | 6 hours | >90% of absorbed 14C remained in the treated leaf. | researchgate.net |

| Cucumber | 1 day | 88% of residues were present on the peel of the fruit. | fao.org |

| Cucumber | 14 days | Residues were distributed evenly between the peel and flesh. | fao.org |

Metabolic Pathways of Fluazifop Esters (including Fluazifop-methyl) in Plants

The herbicidal activity of this compound and related esters is entirely dependent on their metabolic conversion within the target plant. wikipedia.org The parent ester is a pro-herbicide that must be transformed into its biologically active counterpart.

Enzymatic Hydrolysis to the Herbicidally Active Fluazifop Acid

Upon entering the plant tissue, fluazifop esters undergo rapid enzymatic hydrolysis. invasive.orgorst.edu This process cleaves the ester bond, releasing the herbicidally active fluazifop acid. invasive.orgwikipedia.org This conversion is a critical step, as the acid is the molecule that actually inhibits the ACCase enzyme. guidechem.cominvasive.org The hydrolysis is so efficient that within two to four weeks of application, the parent fluazifop ester is typically completely metabolized to fluazifop acid. invasive.org Research has indicated that increased temperatures can accelerate the rate of this hydrolysis. researchgate.netinvasive.orgdntb.gov.ua The resulting fluazifop acid is more persistent in the plant than the parent ester, with residues of the acid being detectable for up to 45 days after treatment. invasive.org

Conjugation Reactions and Metabolite Formation (e.g., Glycosides, Glucosides)

Following the formation of fluazifop acid, plants can further metabolize the compound through conjugation reactions. This is a common detoxification pathway in plants, where a xenobiotic molecule is linked to a sugar molecule (like glucose) or other endogenous substances. In the case of fluazifop acid, it can be converted into water-soluble and organo-soluble conjugates. fao.org

Identified metabolites include hexoside and malonylhexoside conjugates of fluazifop acid. fao.org In some cases, the fluazifop acid molecule can be cleaved at the ether linkage, resulting in secondary breakdown products like CF3-pyridone and despyridinyl acid, which can also be found in conjugated forms. fao.org In resistant goosegrass biotypes, a higher rate of metabolism and the formation of various conjugates were observed compared to susceptible biotypes, indicating that enhanced metabolism is a mechanism of resistance. cambridge.org One major conjugate with a molecular weight of 789 accumulated in the resistant biotype. cambridge.org

Identification and Characterization of Minor and Terminal Metabolites (e.g., CF3-pyridone, Hydroxylated Derivatives)

Following the primary metabolic conversion of this compound to fluazifop acid, further biotransformation in plants leads to the formation of various minor and terminal metabolites. These degradation products represent the subsequent steps in the metabolic cascade, ultimately leading to the breakdown of the herbicidally active compound. Key among these are pyridone derivatives and hydroxylated forms of the parent molecule.

One of the significant terminal metabolites identified in metabolism studies is 5-trifluoromethyl-2-pyridone, often referred to as CF3-pyridone. fao.orgfao.org This compound is formed through the cleavage of the ether linkage in the fluazifop acid molecule. In addition to CF3-pyridone, other related compounds have been identified through microbial degradation studies, including 4-(5-trifluoromethyl-2-pyridyl)oxyphenol and 2-(5-trifluoro-methyl pyridyl)hydroxy acetate. nih.gov Environmental fate studies have also confirmed the formation of 2-hydroxy-5-(trifluoromethyl)pyridine (B17776) (another name for CF3-pyridone) and 4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenol as transformation products in soil and water. nih.govnih.gov

Hydroxylated derivatives of fluazifop acid have also been characterized as minor metabolites. One such metabolite is hydroxy fluazifop acid. fao.orgfao.org In some plant species, such as goosegrass, a proposed metabolic pathway suggests the reduction of fluazifop acid to 2-[4-(5-tri-fluoromethyl-2-pyridyloxy) phenoxy] propanol. cambridge.org Another identified plant metabolite is 2-(4-hydroxyphenoxy) propionic acid, which results from the cleavage of the ether bond on the pyridinyl side of the molecule. fao.org

The identification of these metabolites is crucial for understanding the complete degradation pathway of fluazifop compounds in plants and the environment. The formation of these minor and terminal products signifies a detoxification process within the plant, as they are generally considered to have less herbicidal activity than the parent compound, fluazifop acid.

Research Findings on Minor and Terminal Metabolites of Fluazifop

Detailed laboratory and environmental studies have been conducted to identify and characterize the degradation products of fluazifop compounds. The following table summarizes key findings related to some of the minor and terminal metabolites.

| Metabolite Name | Alternative Name(s) | Matrix/Organism | Study Type | Key Findings |

| 5-trifluoromethyl-2-pyridone | CF3-pyridone; 2-hydroxy-5-(trifluoromethyl)pyridine; Metabolite X | Plants, Soil, Water, Animals | Metabolism/Degradation | A common terminal metabolite formed by the cleavage of the ether linkage. fao.orgfao.orgnih.gov |

| Hydroxy fluazifop acid | Metabolite XL | Plants | Metabolism | A minor hydroxylated derivative of fluazifop acid. fao.orgfao.org |

| 2-(4-hydroxyphenoxy) propionic acid | Metabolite III; Despyridinyl acid | Plants, Animals | Metabolism | A minor metabolite found in plants and excreted in small amounts by animals. fao.org |

| 4-(5-trifluoromethyl-2-pyridyl)oxyphenol | - | Soil (Microbial culture) | Degradation | Identified as a product of microbial degradation of fluazifop. nih.gov |

| 2-(5-trifluoro-methyl pyridyl)hydroxy acetate | - | Soil (Microbial culture) | Degradation | Identified as a product of microbial degradation of fluazifop. nih.gov |

| 2-[4-(5-tri-fluoromethyl-2-pyridyloxy) phenoxy] propanol | - | Goosegrass | Metabolism | Proposed as a metabolite in the degradation pathway in this plant species. cambridge.org |

Mechanisms of Herbicide Resistance in Weed Populations

Evolution and Spread of Resistance in Field Weed Populations

The evolution and spread of herbicide resistance in field weed populations are direct consequences of the intense selection pressure exerted by continuous and often singular herbicide use sigmaaldrich.comnih.govmade-in-china.comherts.ac.uknih.govuni.lu. Herbicide resistance is a naturally occurring, inheritable trait within weed populations, where certain biotypes possess the ability to survive a herbicide treatment that would otherwise control the population uni.lu.

Herbicide selection pressure describes the intensity with which herbicides favor the survival of resistant individuals within a weed population nih.gov. Each application of a herbicide eliminates susceptible plants, allowing resistant individuals to survive, reproduce, and proliferate, thus shifting the population's genetic makeup over time from predominantly susceptible to increasingly resistant made-in-china.comnih.govuni.lu. The overreliance on a single mode of action, such as ACCase inhibitors, as the primary method for grass weed control, has been a significant driver in the evolution of resistance in numerous grass weed species sigmaaldrich.comherts.ac.uk.

The efficacy of a herbicide plays a crucial role in the rate of resistance development; highly efficacious herbicides, which achieve 95% weed control, exert stronger selection pressure and can accelerate resistance evolution compared to those providing 80% control nih.govuni.lu. Factors influencing the development rate of resistance include the initial frequency of resistance genes, the size of the weed population, the proportion of the population treated, and specific weed biological characteristics like seed dormancy and seedbank life nih.govuni.luuni.lu. For instance, a study on Lolium rigidum (annual ryegrass) revealed mean survival levels of 0.10% for fluazifop-butyl (B166162) in unselected populations when applied at commercial rates, indicating the pre-existence of resistant individuals even before widespread herbicide use wikipedia.org.

The continuous and intensive application of ACCase-inhibiting herbicides has led to the selection of resistant weed populations globally herts.ac.uk. For example, in Taiwan, long-term application of fluazifop-P-butyl (B166164) resulted in the identification of a resistant biotype of Eleusine indica (goosegrass) by 2003 wikidata.org. Similarly, in Costa Rica, the failure of fluazifop-P-butyl to control Rottboellia cochinchinensis (itchgrass) in fields led to studies confirming resistance, with 95% of putative resistant plants surviving double the recommended field rate under greenhouse conditions herts.ac.uk.

Genetic analysis of resistant weed biotypes has elucidated the molecular basis of resistance, primarily categorizing it into target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govwikipedia.orgherts.ac.uk.

Target-Site Resistance (TSR): TSR involves an alteration at the herbicide's normal site of action, the ACCase enzyme, preventing the herbicide from binding effectively made-in-china.comnih.gov. This typically results from specific point mutations in the ACCase gene sigmaaldrich.comnih.govwikipedia.orgherts.ac.uk. Multiple point mutations have been identified that confer resistance to ACCase inhibitors, with varying levels of cross-resistance to different herbicide groups sigmaaldrich.comnih.govherts.ac.uk.

Commonly reported target-site mutations conferring resistance to ACCase inhibitors, including fluazifop-methyl/fluazifop-P-butyl, include:

Trp-2027-Cys/Ser/Leu: This mutation is frequently associated with resistance to aryloxyphenoxypropionates (APPs) like fluazifop-P-butyl herts.ac.ukherts.ac.ukherts.ac.ukthegoodscentscompany.comuni.lu. For instance, a Trp-2027-Cys substitution in Rottboellia cochinchinensis from Costa Rica conferred resistance to fluazifop-P-butyl herts.ac.uk. Similarly, Eleusine indica populations in Malaysia and Brazil have shown resistance linked to the Trp-2027-Cys mutation thegoodscentscompany.comuni.lu. In Lolium multiflorum, the W2027L mutation conferred high levels of resistance to all five FOPs tested herts.ac.uk.

Ile-1781-Leu/Thr: This mutation has been reported in various grass weeds, including Alopecurus myosuroides and Sorghum halepense sigmaaldrich.comnih.gov. In a fluazifop-resistant Sorghum halepense accession, the Ile1781Leu mutation was found to be dominant nih.gov.

Ile-2041-Asn: This mutation has been observed in Echinochloa spp. and Sorghum halepense wikipedia.orgnih.gov.

Asp-2078-Gly: This is a common mutation conferring TSR across various grass weed species, including Lolium rigidum and Eleusine indica herts.ac.ukherts.ac.ukmade-in-china.com.

The level of resistance conferred by TSR mutations can depend on the specific amino acid change, the ACCase inhibitor, the weed species, and the number of resistant alleles in individual plants sigmaaldrich.comherts.ac.uk. For example, an Eleusine indica biotype homozygous for the 2027-Cys allele showed a higher level of resistance to fluazifop-P-butyl than a heterozygous biotype herts.ac.uk.

Non-Target-Site Resistance (NTSR): NTSR mechanisms involve processes other than changes at the target site that enable a plant to survive herbicide application made-in-china.com. These mechanisms are often complex and multigenic, including enhanced herbicide metabolism (detoxification), reduced herbicide uptake, and reduced translocation within the plant wikidata.orgnih.govmade-in-china.comnih.govherts.ac.uknih.govherts.ac.ukthegoodscentscompany.comuni.lu. Enhanced metabolic resistance (EMR) is a well-studied form of NTSR in wild grasses, frequently involving increased activity of detoxifying enzymes such as cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs) nih.govwikipedia.orgherts.ac.ukherts.ac.ukthegoodscentscompany.com.

In Eleusine indica from Taiwan, a higher metabolic activity of fluazifop (B150276) was confirmed in resistant biotypes, indicating a significant role for non-target resistance mechanisms wikidata.org. Similarly, studies on Alopecurus myosuroides (black-grass) have shown NTSR leading to cross-resistance to various ACCase inhibitors, including fluazifop-P-butyl, often linked to enhanced metabolism thegoodscentscompany.com. While TSR often confers high levels of resistance, NTSR can result in relatively lower resistance levels, though plants may still survive if treated at early growth stages wikidata.org. Both TSR and NTSR mechanisms can simultaneously occur in the same weed population, leading to multiple resistance herts.ac.uknih.govherts.ac.uk.

The population dynamics of herbicide resistance are influenced by gene flow, including pollen spread, which can increase the incidence of herbicide-resistant weeds across a region wppdb.com. Understanding these genetic and ecological factors is crucial for developing effective management strategies to delay the evolution and spread of resistance nih.govwikipedia.org.

Table 1: Examples of Target-Site Mutations Conferring Resistance to ACCase Inhibitors

| Weed Species | Mutation (Alopecurus myosuroides equivalent) | Herbicide(s) Affected (examples) | Resistance Type | Source |

| Rottboellia cochinchinensis | Trp-2027-Cys | Fluazifop-P-butyl, other APPs | TSR | herts.ac.uk |

| Eleusine indica | Trp-2027-Cys | Fluazifop-P-butyl, Haloxyfop-P-methyl, Butroxydim | TSR | thegoodscentscompany.comuni.lu |

| Lolium multiflorum | W2027L (Trp-2027-Leu) | Fluazifop-P-butyl, other FOPs | TSR | herts.ac.uk |

| Sorghum halepense | Ile-1781-Leu | Fluazifop, Pinoxaden | TSR | nih.gov |

| Lolium rigidum | Trp-2027, Asp-2078 | ACCase-inhibiting herbicides (APPs, CHDs) | TSR | herts.ac.ukherts.ac.uk |

| Eleusine indica | Asp-2078-Gly | Fluazifop, Fenoxaprop, Haloxyfop (B150297), Sethoxydim | TSR | made-in-china.com |

| Alopecurus myosuroides | Ile-1781-Thr, Trp-1999-Cys, Ile-2041-Asn, Asp-2078-Gly, Cys-2088-Arg, Gly-2096-Ala | Fenoxaprop, Diclofop (B164953), Fluazifop-P, Sethoxydim, Clodinafop, Haloxyfop | TSR | sigmaaldrich.comnih.gov |

Table 2: Resistance Factors (R/S Ratios) for Eleusine indica to ACCase Inhibitors

| Herbicide | Resistance Factor (R/S Ratio) | Weed Species | Mechanism (if specified) | Source |

| Fluazifop | 58 | Eleusine indica (Brazil) | Target-site insensitivity | made-in-china.com |

| Fenoxaprop | 143 | Eleusine indica (Brazil) | Target-site insensitivity | made-in-china.com |

| Haloxyfop | 126 | Eleusine indica (Brazil) | Target-site insensitivity | made-in-china.com |

| Sethoxydim | 84 | Eleusine indica (Brazil) | Target-site insensitivity | made-in-china.com |

| Fluazifop-P-butyl | 2-3 (low level) | Eleusine indica (Malaysia) | Trp-2027-Cys mutation | thegoodscentscompany.com |

| Haloxyfop-P-methyl | ~50% survival | Eleusine indica (Malaysia) | Trp-2027-Cys mutation | thegoodscentscompany.com |

| Butroxydim | ~50% survival | Eleusine indica (Malaysia) | Trp-2027-Cys mutation | thegoodscentscompany.com |

| Fluazifop | 181 | Sorghum halepense (Arkansas) | Ile1781Leu mutation | nih.gov |

| Pinoxaden | 133 | Sorghum halepense (Arkansas) | Ile2041Asn mutation | nih.gov |

Table 3: Impact of W2027L Target Site Mutation and Non-Target Site Resistance (NTSR) on Herbicide Efficacy in Lolium multiflorum

| Herbicide | Resistance Index (W2027L Mutation) | Resistance Index (NTSR) | Source |

| Diclofop-methyl | Impacted (specific RI not given, but clear shift) | 37.6 | herts.ac.uk |

| Clodinafop-propargyl | 6.3 | 19.9 | herts.ac.uk |

| Fluazifop-P-butyl | Less impacted by NTSR than W2027L mutation | Less impacted by NTSR than W2027L mutation | herts.ac.uk |

| Haloxyfop-methyl | Less impacted by NTSR than W2027L mutation | Less impacted by NTSR than W2027L mutation | herts.ac.uk |

| Quizalofop-ethyl | Less impacted by NTSR than W2027L mutation | Less impacted by NTSR than W2027L mutation | herts.ac.uk |

| Clethodim | 0.91-1.36 (not impacted) | Not impacted | herts.ac.uk |

| Tepraloxydim | 0.91-1.36 (not impacted) | Not impacted | herts.ac.uk |

| Pinoxaden | 0.91-1.36 (not impacted) | Partially affected | herts.ac.uk |

Environmental Fate and Degradation of Fluazifop Compounds in Environmental Compartments

Persistence, Sorption, and Mobility of Fluazifop (B150276) and its Degradation Products

Characterization of Major Degradation Products

The initial and most significant degradation pathway for Fluazifop-methyl in the environment is the hydrolysis of its ester bond, leading to the formation of Fluazifop acid (also known as Fluazifop-P or FP) researchgate.netesjpesticides.org.egfao.org. This hydrolysis is rapid and predominantly microbially mediated researchgate.netnih.gov. For instance, Fluazifop-P-butyl (B166164), a related compound, was observed to degrade rapidly to Fluazifop acid, with less than 5% remaining after 7 days in soil with higher moisture content, and a slower dissipation rate in sterile soil, highlighting the role of microflora researchgate.net. In some studies, up to 97% of Fluazifop-P-butyl could break down to Fluazifop acid within 24 hours in soils esjpesticides.org.eg.

Further biodegradation of Fluazifop acid occurs at a slower rate, leading to the formation of 2-hydroxy-5-trifluoromethyl-pyridine (TFMP) researchgate.netnih.gov. This compound is another major degradation product identified in various environmental compartments esjpesticides.org.egnih.gov. Other degradation products identified in some studies include 2-(4-hydroxyphenoxy)-5-trifluoromethyl pyridine (B92270), 2-(4-hydroxyphenoxy) propionic acid, and 3-(trifluoromethyl) pyridine, particularly under sunlight exposure esjpesticides.org.eg.

The persistence of these degradation products varies. Fluazifop acid and 2-hydroxy-5-trifluoromethyl-pyridine have been noted to be fairly persistent to degradation over a two-month incubation period in laboratory experiments with soil nih.gov.

Adsorption and Desorption Characteristics to Soil Particles

The adsorption and desorption characteristics of Fluazifop compounds to soil particles are crucial in determining their mobility and bioavailability in the environment. While the parent ester, Fluazifop-P-butyl, has been reported to have a strong soil adsorption coefficient (Koc of 5700), its primary degradation product, Fluazifop acid (FP), exhibits low sorption capacity on soil researchgate.netembrapa.br. This difference is significant because this compound rapidly hydrolyzes to Fluazifop acid upon entering the environment researchgate.netesjpesticides.org.egfao.org.

Studies have shown that both Fluazifop acid (FP) and 2-hydroxy-5-trifluoromethyl-pyridine (TFMP) are sorbed to a small extent in loamy soils researchgate.netnih.gov. The adsorption process for Fluazifop-P-butyl (FPB) has been described as having a rapid initial stage followed by a slower second stage to reach apparent equilibrium ekb.eg. The soil organic carbon partition coefficient (Koc) values for FPB can vary, with lower values in sandy clay loam soil indicating weaker adsorption and increased mobility ekb.eg. The extent of adsorption is influenced by factors such as soil organic carbon content and pH nzjforestryscience.nzau.dk. For acidic compounds like this compound, the degradation half-life can be related to soil pH nzjforestryscience.nz.

Leaching Potential to Drainage Water and Groundwater Systems

The leaching potential of Fluazifop compounds, particularly their degradation products, is a significant environmental concern. Due to its low sorption capacity and relatively high water solubility, Fluazifop acid (FP) has a potential for leaching researchgate.netembrapa.br. Similarly, 2-hydroxy-5-trifluoromethyl-pyridine (TFMP), another major degradation product, has a relatively high leaching potential nih.gov.

Field and laboratory studies have demonstrated that both Fluazifop acid and 2-hydroxy-5-trifluoromethyl-pyridine can leach to drainage and groundwater systems, especially during precipitation events researchgate.netnih.govnih.govacs.org. In one study, TFMP was detected in groundwater monitoring wells within approximately one month after Fluazifop-P-butyl application, with concentrations exceeding 0.1 µg L⁻¹ in drainage and groundwater samples, particularly following heavy precipitation events shortly after application nih.govresearchgate.net. Detections of TFMP in drainage and groundwater were observed for up to 18 months after application nih.govresearchgate.net.

The mobility of these degradation products, being more soluble than the parent pesticide, contributes to their presence in water bodies nih.gov. Consequently, it is recommended that these degradation products be included in water quality monitoring programs in areas where this compound or related compounds are used nih.govacs.org.

Environmental Fate Data for Fluazifop Compounds

| Compound (or related) | Characteristic | Value | Notes | Source |

| Fluazifop-P-butyl | Soil Half-life | 15 days | (for Fluazifop-P-butyl) | embrapa.brresearchgate.net |

| Fluazifop-P-butyl | Hydrolysis Half-life (pH 9) | 2.5 days | (at pH 9) | researchgate.net |

| Fluazifop-P-butyl | Hydrolysis Half-life (pH 7) | 78 days | (at pH 7) | fao.org |

| Fluazifop-P-butyl | Hydrolysis Half-life (pH 9) | 29 hours | (at pH 9) | fao.org |

| Fluazifop-P-butyl | Soil Adsorption Coefficient (Koc) | 5700 | (strong adsorption for the parent ester) | embrapa.brresearchgate.net |

| Fluazifop acid (FP) | Soil Sorption Capacity | Low | (compared to parent ester) | researchgate.netau.dk |

| Fluazifop acid (FP) | Leaching Potential | High | (due to low sorption & high water solubility) | researchgate.netembrapa.br |

| 2-hydroxy-5-trifluoromethyl-pyridine (TFMP) | Leaching Potential | High | (more soluble than parent) | nih.gov |

| Fluazifop acid (FP) & TFMP | Persistence in soil | Fairly persistent | (over two-month incubation) | nih.gov |

Synthesis and Stereochemical Aspects of the Fluazifop Chemical Structure

Historical and Current Synthetic Routes for Fluazifop (B150276) Esters (including Fluazifop-methyl)

Historically, the synthesis of fluazifop esters, such as the butyl ester, was designed to produce a racemic mixture, meaning it contained equal amounts of both the (R) and (S) enantiomers. This initial approach was common for many agrochemicals before the significance of stereoisomer activity was fully appreciated and stereoselective synthesis methods became more economically viable.

The preparation of racemic fluazifop esters was disclosed in patents filed by Imperial Chemical Industries (ICI) and Ishihara Sangyo Kaisha (ISK). nih.gov A common historical route involves the reaction of three key building blocks. The synthesis can be performed through nucleophilic substitution reactions where hydroquinone (B1673460) is combined with 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and an ester of 2-bromopropionic acid (such as methyl 2-bromopropionate for this compound). nih.gov These reactions form the two ether linkages in the final molecule.

Current synthetic strategies have largely shifted away from producing racemic mixtures and now focus on stereoselective methods to produce the single, active (R)-enantiomer, known as fluazifop-P. nih.gov This shift is driven by the desire to provide a more efficient product and reduce the environmental load of inactive stereoisomers.

Table 1: Key Reactants in a Historical Racemic Synthesis of Fluazifop Esters

| Reactant | Chemical Role |

|---|---|

| Hydroquinone | Forms the central phenoxy ring structure. |

| 2-chloro-5-(trifluoromethyl)pyridine | Provides the pyridinyloxy moiety. |

| Methyl 2-bromopropionate | Adds the propionate (B1217596) group with a chiral center. |

Chiral Synthesis Approaches for Enantiomerically Pure Fluazifop-P (R-enantiomer)

The herbicidal efficacy of fluazifop is attributed to the (R)-enantiomer, which is designated as fluazifop-P. herts.ac.uk Consequently, modern synthetic chemistry focuses on producing this enantiomer in high purity, an approach known as asymmetric or chiral synthesis. There are several strategies to achieve this.

One primary approach is the use of a "chiral pool," which involves starting the synthesis with a readily available and enantiomerically pure natural product. wikipedia.orgethz.ch For aryloxyphenoxypropionate herbicides like fluazifop-P, common chiral precursors include (S)-lactic acid and (S)-alanine. nih.gov These precursors already contain the required stereocenter, which is incorporated into the final molecule, ensuring the correct configuration.

Another effective method is a stereoselective synthesis where the chiral center is established with high precision during the reaction sequence. Commercial production of fluazifop-P esters often involves creating the aryloxyphenoxy core of the molecule first. This core is then coupled with an enantiomerically pure form of a 2-halopropionic acid derivative, such as (R)-2-chloropropionic acid. This step is carefully controlled to ensure that the reaction proceeds with retention of the stereochemistry at the chiral center. The resulting fluazifop-P acid is then esterified (e.g., with methanol) to yield the final product, this compound.

Table 2: General Steps in a Stereoselective Synthesis of Fluazifop-P-methyl

| Step | Description | Key Reagent Example |

|---|---|---|

| 1. Core Formation | Synthesis of the 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol intermediate. | 2-chloro-5-(trifluoromethyl)pyridine and Hydroquinone |

| 2. Chiral Coupling | Nucleophilic substitution reaction with an enantiopure propionate source. | (R)-2-chloropropionic acid |

| 3. Esterification | Formation of the final methyl ester. | Methanol (B129727) |

Role of Key Synthetic Intermediates (e.g., Trifluoromethylpyridine Derivatives)

The synthesis of this compound relies on several key chemical intermediates, with trifluoromethylpyridine (TFMP) derivatives being particularly crucial. nih.gov The specific and most important intermediate for fluazifop synthesis is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). nih.govjst.go.jp This compound provides the entire pyridinyl group containing the vital trifluoromethyl moiety, which contributes significantly to the molecule's herbicidal activity.

The synthesis of 2,5-CTF itself is a significant industrial process. One efficient method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine) at high temperatures (>300°C) using transition metal-based catalysts. nih.govjst.go.jp This process has the advantage of producing 2,5-CTF in good yield in a single step. jst.go.jp Other routes to synthesize this intermediate exist, often starting from 3-picoline or other pyridine (B92270) derivatives, involving multiple steps of chlorination and fluorination. google.comgoogle.com

Once 2,5-CTF is obtained, it is reacted with the hydroxyl group of a substituted phenol, typically 4-hydroxyphenoxy-2-propionate (or its precursor, hydroquinone), to form one of the key ether linkages in the fluazifop molecule. nih.gov The stability and reactivity of the chlorine atom on the pyridine ring make 2,5-CTF an excellent electrophile for this type of nucleophilic aromatic substitution reaction.

Table 3: Key Intermediates and Their Function in Fluazifop Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 2,5-CTF | 2-chloro-5-(trifluoromethyl)pyridine | Provides the trifluoromethyl-substituted pyridine ring. Acts as an electrophile. nih.govjst.go.jp |

| (R)-2-CPP | (R)-2-chloropropionic acid | Introduces the chiral propionate group, defining the molecule as the active (R)-enantiomer. |

| Hydroquinone | Benzene-1,4-diol | Serves as the central linking unit, forming two ether bonds. nih.gov |

Structure Activity Relationship Sar Studies of Fluazifop Derivatives

Influence of Ester Moiety on Herbicidal Efficacy, Plant Uptake, and Metabolism

Fluazifop-methyl, and more commonly its R-enantiomer, Fluazifop-P-butyl (B166164), function as pro-herbicides. This means they are applied in an inactive ester form, which is subsequently converted into the biologically active acid form within the plant fao.orgwikipedia.org.

The ester moiety plays a crucial role in facilitating plant uptake. For instance, Fluazifop-P-butyl is rapidly absorbed across leaf surfaces due to its lipophilic nature, which allows it to readily penetrate plant cuticles fao.orgfao.orgdergipark.org.trresearchgate.net. Once absorbed, the ester undergoes rapid hydrolysis to yield fluazifop-P acid (also known as fluazifop (B150276) acid or fluazifop-P), which is the compound responsible for the herbicidal action fao.orgwikipedia.orgfao.orgdergipark.org.trresearchgate.netinvasive.org. This conversion is a critical metabolic step, as the acid form is the active inhibitor of acetyl-CoA carboxylase (ACCase) wikipedia.org.

Following hydrolysis, the active fluazifop acid is efficiently translocated throughout the plant via both xylem and phloem, accumulating predominantly in the meristematic tissues, which are the actively growing regions of shoots and roots fao.orgfao.orgdergipark.org.tr. The acid form tends to persist longer within the plant compared to the parent ester researchgate.netinvasive.org. Commercial aryloxyphenoxypropionate (APP) herbicides are typically formulated as esters to enhance their absorption by weeds sentonpharm.com.

The herbicidal activity of Fluazifop-butyl (B166162) is primarily attributed to its R-enantiomer (Fluazifop-P-butyl). The racemic mixture of Fluazifop-butyl contains a 50:50 ratio of R and S enantiomers, but the R-enantiomer alone can achieve comparable herbicidal activity at half the application rate of the racemate fao.orgwikipedia.orgfao.org. This stereoselectivity highlights the importance of the specific chiral configuration for optimal biological interaction.

Table 1: Influence of Ester Moiety on Fluazifop Action

| Property | Ester Form (e.g., Fluazifop-P-butyl) | Acid Form (Fluazifop-P acid) |

| Role | Pro-herbicide, facilitates uptake | Biologically active herbicide |

| Plant Uptake | Rapidly absorbed across leaf surfaces | Translocated throughout the plant (xylem and phloem) |

| Metabolism | Rapidly hydrolyzed within the plant to the acid form | Persists longer in plant tissues; inhibits ACCase |

| Activity | Inactive until converted | Active inhibitor of ACCase, accumulates in meristems |

| Enantiomeric Efficacy | R-enantiomer (Fluazifop-P-butyl) is primarily responsible for activity fao.orgwikipedia.orgfao.org | R-enantiomer is the potent ACCase inhibitor nih.gov |

Contribution of the Trifluoromethylpyridine Structural Motif to Biological Activity

The trifluoromethylpyridine (TFMP) structural motif is a defining characteristic of this compound and plays a significant role in its biological activity and efficacy wikipedia.orghuimengchem.cnjst.go.jpfrontiersin.orgresearchgate.netnih.govchigroup.sitemdpi.comresearchgate.net. This moiety is a common and important active fragment in many agrochemical compounds jst.go.jpfrontiersin.orgresearchgate.netnih.govchigroup.site.

The pyridine (B92270) ring itself, being a nitrogen-containing heterocycle, contributes to the broad range of biological activities observed in its derivatives. The hydrophobicity of the pyridine ring is notably higher than that of a benzene (B151609) ring, which can further impact the compound's interactions within biological systems mdpi.com. The combination of the trifluoromethyl group and the pyridine ring provides a robust scaffold that contributes significantly to the herbicidal efficacy of this compound.

Comparative SAR Analysis with Analogues within the Aryloxyphenoxypropionate Class

This compound belongs to the aryloxyphenoxypropionate (APP) class of herbicides, often referred to as "fops" wikipedia.orgsentonpharm.commdpi.commdpi.compreprints.org. Other prominent members of this class include Haloxyfop-methyl and Diclofop-methyl. These herbicides share a common mechanism of action: they inhibit acetyl-CoA carboxylase (ACCase), a vital enzyme involved in the biosynthesis of fatty acids in susceptible plants wikipedia.orgsentonpharm.comnih.govmdpi.commdpi.comherts.ac.ukebi.ac.ukmedchemexpress.comawiner.comcambridge.orgresearchgate.netgoogle.com. By disrupting fatty acid synthesis, these compounds impair the formation of cell membranes, ultimately leading to the death of the plant sentonpharm.commdpi.comawiner.com.

The selectivity of APP herbicides for grasses is a key SAR feature. This selectivity arises because they specifically target the plastid isoform of ACCase, which is found exclusively in grasses, rendering them ineffective against broad-leaved crops and other organisms, including mammals wikipedia.org.

A consistent SAR principle across the APP class is the importance of stereochemistry. These herbicides are optically active, and typically, the R-enantiomer is significantly more herbicidally active than the S-enantiomer fao.orgwikipedia.orgfao.orgsentonpharm.comnih.gov. For example, (R)-fluazifopyl-CoA is a potent inhibitor of ACCase, and the enzyme's binding site exhibits stereoselectivity for the R-form nih.gov.

While sharing a common mechanism, structural variations among these analogues contribute to differences in their specific activity profiles and target weed spectrums.

Table 2: Comparative SAR of Aryloxyphenoxypropionate Herbicides

| Feature/Compound | This compound | Haloxyfop-methyl | Diclofop-methyl |

| Chemical Class | Aryloxyphenoxypropionate (APP) | Aryloxyphenoxypropionate (APP) | Aryloxyphenoxypropionate (APP) |

| Mechanism of Action | ACCase inhibitor (plastid isoform) wikipedia.orgsentonpharm.commdpi.commdpi.comherts.ac.uk | ACCase inhibitor (plastid isoform) medchemexpress.comawiner.comresearchgate.net | ACCase inhibitor (plastid isoform) ebi.ac.ukresearchgate.netontosight.ai |

| Active Form | Hydrolyzed to fluazifop acid (R-enantiomer is active) fao.orgwikipedia.orgfao.org | Hydrolyzed to haloxyfop (B150297) acid (R-enantiomer is active) medchemexpress.com | Hydrolyzed to diclofop (B164953) acid (R-enantiomer is active) nih.govebi.ac.uk |

| Key Structural Motif | Trifluoromethylpyridine wikipedia.orghuimengchem.cnjst.go.jp | Chlorotrifluoromethylpyridine sigmaaldrich.comlgcstandards.com | Dichlorophenyl ebi.ac.ukontosight.ai |

| Selectivity | Selective for grasses; ineffective on broad-leaved crops wikipedia.org | Selective for grasses; ineffective on broad-leaved crops awiner.com | Selective for grasses; ineffective on broad-leaved crops ebi.ac.uk |

| Structural Variations | Contains a trifluoromethyl group on the pyridine ring wikipedia.orgbcpcpesticidecompendium.org | Contains a trifluoromethyl group and a chlorine atom on the pyridine ring sigmaaldrich.comlgcstandards.com | Contains two chlorine atoms on a phenyl ring ebi.ac.ukontosight.ai |

The introduction of specific halogen atoms (like fluorine or chlorine) and the modification of aryl or heteroaryl rings within the APP scaffold have been shown to lead to compounds with enhanced activity and improved selectivity sentonpharm.com. This ongoing SAR exploration within the aryloxyphenoxypropionate class continues to yield new herbicides with tailored properties for effective weed management.

Ecological Interactions and Effects on Non Target Organisms/plants Excluding Direct Safety/adverse Effects

Basis of Selectivity between Graminaceous Weeds and Broadleaf Crops

The selective action of Fluazifop-methyl, which makes it lethal to grasses but generally non-toxic to broadleaf plants, is rooted in a fundamental biochemical difference between these plant groups. solutionsstores.cominvasive.org The herbicide's mode of action is the inhibition of a critical enzyme called acetyl-CoA carboxylase (ACCase). solutionsstores.cominvasive.org This enzyme catalyzes an essential step in the biosynthesis of lipids, which are vital components of cell membranes, particularly in regions of active growth like meristems. solutionsstores.cominvasive.org

In susceptible grass species, this compound is rapidly absorbed by the leaves and hydrolyzes to its active form, fluazifop (B150276) acid. invasive.org This acid is then transported throughout the plant, accumulating in the meristems where it binds to and inhibits the ACCase enzyme. invasive.org This disruption of lipid synthesis leads to a breakdown of cell membrane integrity and ultimately, cell death and the demise of the plant. solutionsstores.cominvasive.org

Conversely, broadleaf (dicotyledonous) crops possess a form of the ACCase enzyme that is structurally different and insensitive to this class of herbicides. researchgate.net This inherent tolerance at the target-site level is the primary basis for the selectivity of this compound, allowing it to control grass weeds within broadleaf crops such as soybeans, carrots, and potatoes. solutionsstores.com

Resistance in some grass populations can evolve through genetic mutations that alter the herbicide's binding site on the ACCase enzyme. For instance, a single point mutation leading to a Trp-2027-Cys substitution in the ACCase gene has been identified as the mechanism of resistance in a population of Rottboellia cochinchinensis (itchgrass). scielo.br This specific mutation is known to confer resistance to all aryloxyphenoxypropionate herbicides. scielo.br

Sublethal Physiological and Biochemical Effects on Non-Target Plant Species

While broadleaf plants are generally tolerant, this compound can exert sublethal effects on non-target species, including some crops. These effects can manifest as temporary phytotoxicity or more subtle changes in plant physiology and biochemistry, such as alterations in pigment content and polyamine levels. nih.govnih.gov

Research on the non-target maize plant, a monocot that can be affected by graminicides, revealed dose-dependent physiological changes upon exposure to Fluazifop-p-butyl (B166164). nih.gov

Changes in Pigment Content:

Photosynthetic Pigments: The highest tested dose of the herbicide caused a reduction in chlorophyll (B73375) a and b content. nih.gov However, lower concentrations either had no effect or led to an increase in these photosynthetic pigments. nih.gov

Anthocyanins: An accumulation of anthocyanins was induced in the epicotyls of maize seedlings treated with the herbicide. nih.gov

Changes in Polyamine Levels: Polyamines are small amine compounds that play a key role in plant tolerance to various stresses. nih.gov The application of Fluazifop-p-butyl led to distinct changes in the levels of different polyamines in maize tissues. nih.gov

Putrescine: The concentration of putrescine showed a response similar to that of chlorophylls, increasing at lower herbicide doses. nih.gov

Spermidine (B129725): A reduction in spermidine was observed within the epicotyl tissues. nih.gov

2-phenylethylamine (PEA): No significant changes were observed in the leaves, but its concentration increased in the epicotyl at middle and high herbicide doses. nih.gov

These changes in pigment and polyamine levels were correlated with alterations in the activity of key biosynthetic enzymes, such as ornithine decarboxylase (ODC) and lysine (B10760008) decarboxylase (LDC), indicating that the herbicide can interfere with metabolic pathways beyond lipid synthesis in non-target plants. nih.gov Studies on native UK wildflower species also showed temporary reductions in seedling emergence and increased phytotoxicity, primarily at double the recommended application rate, but no long-term effects on biomass were observed. nih.gov

Table 1: Sublethal Effects of Fluazifop-p-butyl on Non-Target Maize Plants

| Parameter | Observed Effect | Herbicide Dose Dependency | Tissue |

|---|---|---|---|

| Chlorophyll a & b | Reduction | Highest dose | Leaves |

| Chlorophyll a & b | Increase or no effect | Lower doses | Leaves |

| Anthocyanins | Accumulation | All tested doses | Epicotyls |

| Putrescine | Increase | Lower doses | Leaves/Epicotyls |

| Spermidine | Reduction | All tested doses | Epicotyls |

| 2-phenylethylamine (PEA) | Increase | Middle and highest doses | Epicotyls |

Data synthesized from research on non-target maize plants. nih.gov

Impact on Soil Microbial Communities and Ecosystem Functions

Herbicides introduced into the soil environment can interact with microbial communities, which are crucial for a wide range of ecosystem services. mdpi.comresearchgate.net The impact of this compound on these communities has been investigated through its effects on soil enzyme activities, community structure, and respiratory responses.

Soil enzymes are sensitive indicators of soil health, playing vital roles in nutrient cycling. ijcmas.com The effects of this compound on these enzymes appear to be variable and dependent on the application rate and specific formulation.

One study investigating the pure active ingredient, fluazifop-P-butyl, at recommended application rates found no significant effects on the potential enzyme activities of soil microbial communities. mdpi.comdpi.qld.gov.au

In contrast, other research using the formulation Fusilade® (which contains fluazifop-P-butyl) observed a reduction in acid phosphatase and urease activity. mdpi.com

Another study noted negligible effects on phosphatase and urease activities but a stimulation of dehydrogenase activity at twice the recommended dose of a similar herbicide. dpi.qld.gov.au

This variability suggests that while the pure compound may have minimal impact at standard doses, formulated products or higher concentrations could lead to more pronounced effects on soil enzymatic functions. mdpi.com

Table 2: Reported Effects of Fluazifop-p-butyl on Soil Enzyme Activities

| Enzyme | Observed Effect | Study Conditions | Reference |

|---|---|---|---|

| Acid Phosphatase | Reduction | Fusilade® formulation | mdpi.com |

| Urease | Reduction | Fusilade® formulation | mdpi.com |

| Dehydrogenase | Stimulation | Twice recommended dose | dpi.qld.gov.au |

| General Enzyme Activities | No significant effect | Pure compound, recommended dose | mdpi.comdpi.qld.gov.au |

This compound can alter the composition and diversity of soil microbial communities. researchgate.net While some studies report minimal impact, others indicate significant shifts.

At recommended doses of the pure compound, phylogenetic marker gene sequencing revealed that fluazifop-P-butyl did not influence the numbers of bacterial and archaeal taxa or the evenness of their abundances. researchgate.net However, it was associated with larger relative abundances of a small number of operational taxonomic units (OTUs) on day 30 post-application. mdpi.comresearchgate.netdpi.qld.gov.au

Conversely, another study found that fluazifop-P-butyl applied at the recommended field rate affected the richness and structure of soil bacterial communities. researchgate.net This research highlighted that some potential pathogens were stimulated while certain Plant Growth Promoting Bacteria were inhibited. researchgate.net

In soils treated with five and ten times the recommended dose of the Fusilade® formulation, a significant, though temporary, increase in fungi was observed. mdpi.comdpi.qld.gov.au

Formulation Science and Adjuvant Research for Fluazifop Products

Role of Adjuvants in Enhancing Herbicide Efficacy and Plant Uptake

Adjuvants are substances added to a herbicide formulation or spray tank to improve the herbicide's activity and application characteristics. iastate.edu For post-emergence herbicides like fluazifop (B150276), adjuvants are crucial for overcoming the barriers that prevent the active ingredient from moving from the leaf surface to its site of action within the plant's cells. iastate.edu Their role encompasses improving spray droplet retention, increasing absorption, and enhancing translocation.

The primary types of adjuvants used to enhance the performance of post-emergence herbicides include surfactants, crop oil concentrates (including methylated seed oils), and ammonium (B1175870) fertilizers. iastate.edu

Surfactants (Surface Active Agents): These compounds reduce the surface tension of spray droplets. nih.gov The waxy surface of a leaf is hydrophobic and repels water-based spray solutions, causing droplets to bead up and potentially roll off. iastate.edu Surfactants flatten the droplets, increasing the contact area and adherence to the leaf surface, which facilitates better coverage and uptake. nih.gov

Oil Concentrates: Crop oils and methylated seed oils (MSOs) can improve efficacy by solubilizing or softening the leaf's waxy cuticle, which enhances the penetration of the herbicide. researchgate.net Research has shown that the addition of an oil adjuvant significantly increased the foliar uptake of fluazifop-butyl (B166162) from 61% to 77.4% within 72 hours and reduced its volatilization. wur.nl Specific MSOs like Toil are recommended to maximize the performance of graminicides. nichino.ukpgro.org

Ammonium Fertilizers: Ammonium salts can enhance herbicide uptake and overcome antagonism from certain ions present in hard water. iastate.edu

Table 1: Effect of Adjuvant on Fluazifop-butyl Volatilization and Uptake

This table summarizes research findings on how the addition of an oil adjuvant affects the behavior of fluazifop-butyl after application.

| Parameter | Fluazifop-butyl EC Formulation | Fluazifop-butyl EC with Oil Adjuvant |

| Volatilization (after 72h) | 4.1% | 0.6% |

| Foliar Uptake (after 72h) | 61.0% | 77.4% |

| Data derived from a study on volatilization from leaf surfaces under controlled conditions. wur.nl |

Influence of Formulation Type on Product Stability and Degradation in Various Environments

The formulation of a pesticide product, such as an Emulsifiable Concentrate (EC), plays a significant role in its stability during storage and its degradation pathway in the environment. esjpesticides.org.egtnau.ac.in Fluazifop-P-butyl (B166164) is commonly available in EC formulations. esjpesticides.org.eg

Product Stability: Studies on commercial 12.5% EC formulations of fluazifop-P-butyl have shown that the active ingredient is relatively stable when stored at 54 ±2°C for 14 days. However, longer storage periods lead to an increased rate of degradation. esjpesticides.org.eg Exposure to sunlight significantly reduces the stability of fluazifop-P-butyl, with higher degradation rates observed compared to storage at elevated temperatures in the dark. esjpesticides.org.eg For instance, a similar aryloxyphenoxypropionate herbicide, haloxyfop-P-methyl, also showed greater instability when exposed to sunlight compared to thermal storage. ekb.eg

Degradation in the Environment: Once applied, fluazifop-P-butyl is subject to degradation through several mechanisms, primarily microbial metabolism and chemical hydrolysis. invasive.orgdergipark.org.tr It is not readily degraded by sunlight after application to surfaces. dergipark.org.tr

In Soil: Fluazifop-P-butyl degrades rapidly in soil, with a reported half-life of one to two weeks. invasive.orgdergipark.org.tr The primary degradation process is hydrolysis to its biologically active acid form, fluazifop acid. esjpesticides.org.egacs.org This conversion is largely driven by microbial activity. acs.orgnih.gov In one study, about 97% of fluazifop-P-butyl hydrolyzed to fluazifop acid within 24 hours in soil. esjpesticides.org.eg The resulting fluazifop acid is then further biodegraded at a slower rate to other products like 2-hydroxy-5-trifluoromethyl-pyridin (TFMP). acs.orgnih.gov

In Water: Degradation of fluazifop-P-butyl in water is also very rapid, primarily through hydrolysis to fluazifop acid. esjpesticides.org.eginvasive.org The rate of this hydrolysis increases with higher temperatures and is significantly influenced by pH. esjpesticides.org.eginvasive.org The half-life of fluazifop-P-butyl enantiomers in water can range from 0.34 to 2.52 days. esjpesticides.org.eg

Analysis of EC formulations of fluazifop-P-butyl after storage in sunlight identified several degradation products, including fluazifop acid, 2-(4-hydroxyphenoxy)-5-trifluoro-methyl pyridine (B92270), 2-(4-hydroxyphenoxy) propionic acid, 2-hydroxy-5-trifluoromethylpyridine, and 3-(trifluoromethyl) pyridine. esjpesticides.org.eg

Effects of Formulation pH on Bioavailability and Degradation Characteristics

The pH of the spray solution and the surrounding environment (soil and water) has a profound effect on the degradation and bioavailability of fluazifop-P-butyl. invasive.orgfao.org

Degradation: The chemical stability of fluazifop-butyl is highly dependent on pH. The ester linkage of the molecule is susceptible to hydrolysis, a process that is catalyzed by both acidic and, more significantly, alkaline conditions.

Alkaline Conditions: Fluazifop-P-butyl degrades much faster in alkaline environments. esjpesticides.org.eg At a pH of 9, the half-life (DT50) of fluazifop-butyl is approximately 29 hours. fao.org The main decomposition product under these conditions is fluazifop acid, which can account for 70–79% of the total recovered residue after about 3 days. fao.org

Neutral and Acidic Conditions: The herbicide is more stable in neutral and acidic conditions. At pH 7, the DT50 is significantly longer, and at pH 5, it is very stable with a DT50 of 78 days. fao.org Nonenzymatic de-esterification of fluazifop-butyl occurs in water at pH 9 but is not observed at pH 7 or 4. usda.gov

This pH-dependent hydrolysis is a critical factor for formulation stability and for the herbicide's fate in the environment. For instance, in alkaline water, the rapid degradation to fluazifop acid begins immediately in the spray tank. esjpesticides.org.egmsu.edu

Table 2: Hydrolytic Stability of Fluazifop-butyl at Different pH Levels

This table shows the degradation half-life (DT50) of fluazifop-butyl in buffered solutions at 25°C, illustrating the compound's stability across a range of pH values.

| pH Value | Buffer System | Half-life (DT50) | Stability |

| 5.0 | 0.01 M Sodium Acetate | 78 days | Stable |

| 7.0 | 0.01 M Sodium Phosphate | 29 hours | Unstable |

| 9.0 | 0.03 M Sodium Borate | 29 hours | Very Unstable |

| Data from a hydrolysis study conducted in the dark. fao.org |

Bioavailability: Bioavailability is linked to both the degradation of the parent ester and the behavior of the resulting active acid. Fluazifop-P-butyl is rapidly absorbed by plant leaves. fao.org Inside the plant, it is quickly hydrolyzed to fluazifop acid, the herbicidally active form. invasive.orgdergipark.org.trfao.org This acid is then transported throughout the plant via both xylem and phloem, accumulating in the meristematic tissues where it inhibits lipid synthesis. fao.org

The pH of the soil can influence the adsorption and, therefore, the bioavailability of the resulting fluazifop acid. mdpi.com Generally, the adsorption of acidic herbicides is negatively correlated with soil pH. mdpi.com As pH increases, acidic herbicides become more anionic, increasing their solubility in the soil solution and thus their potential for plant uptake or leaching. mdpi.comeurl-pesticides.eu Therefore, the pH of the formulation and the application environment not only dictates the stability of the fluazifop-P-butyl ester but also influences the availability of the active fluazifop acid to the target weeds.

Advanced Research Methodologies and Future Directions in Fluazifop Studies

In vitro and Cell-Free Enzyme Assays for Detailed ACCase Characterization

Acetyl-CoA carboxylase (ACCase) is the primary target of fluazifop (B150276). ufl.edu This enzyme catalyzes the first committed step in fatty acid biosynthesis, a crucial process for cell membrane formation. ufl.edu In vitro and cell-free enzyme assays are indispensable tools for the detailed characterization of ACCase and its interaction with fluazifop.

These assays allow researchers to directly measure the inhibitory effect of fluazifop on ACCase activity in a controlled environment, free from the complexities of whole-plant systems. By isolating ACCase from both susceptible and resistant plant populations, scientists can determine the concentration of fluazifop required to inhibit the enzyme by 50% (I50 value). This provides a quantitative measure of target-site resistance. For example, in vitro ACCase assays have been used to confirm that mutations in the ACCase gene can decrease the enzyme's sensitivity to herbicides like quizalofop, a related ACCase inhibitor. google.com

Key applications of in vitro ACCase assays:

Confirmation of Target-Site Resistance: Directly demonstrates reduced sensitivity of the ACCase enzyme from resistant biotypes.

Characterization of Resistance Mechanisms: Helps to differentiate between target-site mutations and other resistance mechanisms like enhanced metabolism.

Screening for New Herbicide Candidates: Provides a high-throughput method for identifying new compounds that effectively inhibit ACCase.

Understanding Enzyme Kinetics: Allows for detailed studies of how fluazifop binds to and inhibits the ACCase enzyme.

Gene Expression and Proteomic Profiling in Response to Fluazifop Exposure and Resistance Development

The development of resistance to fluazifop is a complex biological process that involves changes at the genetic and protein levels. Gene expression and proteomic profiling are powerful techniques used to unravel these changes.

Transcriptomic analysis, often performed using RNA sequencing, allows for the identification of differentially expressed genes (DEGs) in response to fluazifop exposure. researchgate.net This can reveal the upregulation of genes involved in herbicide detoxification, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. Proteomics, the large-scale study of proteins, complements transcriptomics by identifying changes in protein abundance. researchgate.net Techniques like two-dimensional gel electrophoresis and mass spectrometry can identify proteins that are over- or under-expressed in resistant plants. thaiscience.info